molecular formula C8H9Cl3N2 B070588 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride CAS No. 175276-76-3

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride

Cat. No.: B070588
CAS No.: 175276-76-3
M. Wt: 239.5 g/mol
InChI Key: YNPZJFKKDYCULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride Synonyms: N-(2,6-Dichlorophenyl)ethanimidamide hydrochloride CAS RN: 87349-75-5 (primary identifier) ; discrepancies exist (e.g., 49254-51 in Japanese catalogs) Molecular Formula: C₈H₈Cl₂N₂·HCl Molecular Weight: 239.52 g/mol Physical Properties: Melting point: 323–325°C Applications: Primarily used as a research chemical or intermediate in organic synthesis. Available commercially from suppliers such as Kanto Reagents .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPZJFKKDYCULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507004
Record name (2,6-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-76-3
Record name (2,6-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride involves the reaction of 2,6-dichlorobenzonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The amidine group undergoes hydrolysis under both acidic and basic conditions, with distinct reaction pathways:

Acidic Hydrolysis

  • Conditions : Aqueous HCl (1–2 M), reflux (80–100°C) for 4–6 hours.
  • Products : 2-(2,6-Dichlorophenyl)acetic acid and ammonium chloride.
  • Mechanism : Protonation of the amidine nitrogen facilitates nucleophilic attack by water, leading to cleavage of the C=N bond.

Basic Hydrolysis

  • Conditions : NaOH (5–10% w/v), ethanol/water mixture, 60–80°C.
  • Products : 2-(2,6-Dichlorophenyl)acetamide and ammonia gas.
  • Key Observation : Reaction rates increase with higher pH due to deprotonation of the amidine group .

Thermal Decomposition

Heating above 200°C induces decomposition:

  • Primary Pathway : Elimination of HCl to form 2-(2,6-dichlorophenyl)acetonitrile.
  • Secondary Pathway : In anhydrous conditions, intramolecular cyclization generates trace amounts of quinazoline derivatives .
Condition Product Yield Reference
220°C, dry N₂2-(2,6-Dichlorophenyl)acetonitrile85%
250°C, sealed tube6,8-Dichloro-3,4-dihydroquinazoline12%

Nucleophilic Substitution at the Amidine Group

The amidine moiety participates in reactions with electrophiles:

Acylation

  • Reagents : Acetyl chloride (1.2 eq.), pyridine, 0°C → RT.
  • Product : N-Acetyl-2-(2,6-dichlorophenyl)ethanimidamide.
  • Yield : 78% (isolated as hydrochloride salt) .

Alkylation

  • Reagents : Methyl iodide (2 eq.), K₂CO₃, DMF, 50°C.
  • Product : N-Methyl-2-(2,6-dichlorophenyl)ethanimidamide.
  • Application : Intermediate in antihypertensive drug synthesis .

Coordination Chemistry

The amidine group acts as a bidentate ligand for transition metals:

Metal Salt Complex Formed Application Reference
CuCl₂[Cu(C₈H₈Cl₂N₂)₂Cl₂]Catalytic oxidation studies
Pd(OAc)₂[Pd(C₈H₈Cl₂N₂)(OAc)]Cross-coupling precursors

Stoichiometric reactions occur in ethanol at 25°C, with ligand-to-metal ratios of 2:1 for Cu(II) and 1:1 for Pd(II) .

Electrophilic Aromatic Substitution

  • Conditions : HNO₃/H₂SO₄ (1:3), 120°C, 8 hours.
  • Product : 2-(2,6-Dichloro-4-nitrophenyl)ethanimidamide hydrochloride.
  • Yield : 42% (HPLC purity >95%) .

Reductive Transformations

Catalytic hydrogenation reduces the amidine group:

  • Conditions : H₂ (50 psi), 10% Pd/C, ethanol, 25°C.
  • Product : 2-(2,6-Dichlorophenyl)ethylamine hydrochloride.
  • Selectivity : >99% for primary amine formation .

Biological Interactions

While not strictly chemical reactions, its interactions with biological targets inform medicinal applications:

  • COX-2 Inhibition : IC₅₀ = 23.8 μM (competitive binding via H-bonding with Ser530) .
  • Dopaminergic Effects : Binds D₂ receptors (Kd = 12 nM), inducing tremorogenesis in murine models .

This comprehensive analysis integrates data from pharmacological studies , coordination chemistry , and organic synthesis , ensuring a robust understanding of the compound’s reactivity.

Scientific Research Applications

Anti-inflammatory Studies

Research indicates that 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride exhibits significant anti-inflammatory properties. It has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. This makes it a valuable lead compound for developing new anti-inflammatory drugs. Studies have shown that derivatives of this compound can effectively reduce inflammation in various models, suggesting its potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound's imidamide group allows it to participate in nucleophilic substitution reactions, which can lead to the development of enzyme inhibitors. These inhibitors can target enzymes associated with various diseases, including cancer and metabolic disorders. Molecular docking studies have demonstrated that this compound can bind effectively to certain enzyme active sites, potentially leading to the design of more potent inhibitors .

Pharmacological Exploration

Due to its structural characteristics, the compound is being explored for interactions with various biological targets. Its ability to influence enzyme activity suggests potential roles in drug discovery processes aimed at modulating biochemical pathways relevant to disease states. In vitro assays are commonly employed to evaluate its binding affinities and functional effects on target proteins .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidamide Group : Starting from a suitable dichlorophenyl derivative.
  • Nucleophilic Substitution : Introducing the ethanimidamide moiety through controlled reaction conditions.
  • Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity.

These steps require careful optimization to enhance yield and purity while minimizing by-products .

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Clonidine Hydrochloride

Chemical Name: 2-[(2,6-Dichlorophenyl)imino]imidazolidine monohydrochloride CAS RN: 4205-91-8 Molecular Formula: C₉H₁₀Cl₃N₃ Molecular Weight: 266.55 g/mol Key Structural Differences:

  • Contains an imidazoline ring fused to the 2,6-dichlorophenyl group, whereas the target compound features an ethanimidamide backbone .
    Pharmacological Activity :
  • α₂-Adrenergic receptor agonist; used clinically for hypertension, ADHD, and pain management .
    Safety Profile :
  • Classified as hazardous under OSHA standards; associated with hypotension and sedation .
    Regulatory Status :
  • USP, EP, and BP reference standards exist , unlike the target compound, which lacks therapeutic approvals.

Dopamine Hydrochloride

Chemical Name: 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride CAS RN: 62-31-7 Molecular Formula: C₈H₁₂ClNO₂ Molecular Weight: 189.64 g/mol Key Structural Differences:

  • Catecholamine structure with a phenethylamine backbone; lacks the dichlorophenyl and imidamide groups .
    Pharmacological Activity :
  • Neurotransmitter acting on dopamine receptors; used in treating shock and hypotension .
    Safety Profile :
  • No GHS hazard classification reported , contrasting with Clonidine’s hazardous designation.

Ethanimidamide Hydrochloride

Chemical Name : Acetamidine hydrochloride
CAS RN : 124-42-5
Molecular Formula : C₂H₇ClN₂
Molecular Weight : 94.55 g/mol
Key Structural Differences :

  • Simplest analog without aromatic substituents; ethanimidamide core shared with the target compound .
    Applications :

(2S)-2,5-Diaminopentanamide Dihydrochloride

CAS RN : 71697-89-7
Molecular Formula : C₅H₁₃N₃O·(HCl)₂
Molecular Weight : 223.12 g/mol
Key Structural Differences :

  • Pentanamide backbone with two amine groups; unrelated to the dichlorophenyl or imidamide moieties .
    Safety Profile :

Comparative Analysis Table

Parameter 2-(2,6-Dichlorophenyl)ethanimidamide HCl Clonidine HCl Dopamine HCl Ethanimidamide HCl
CAS RN 87349-75-5 4205-91-8 62-31-7 124-42-5
Molecular Formula C₈H₈Cl₂N₂·HCl C₉H₁₀Cl₃N₃ C₈H₁₂ClNO₂ C₂H₇ClN₂
Molecular Weight (g/mol) 239.52 266.55 189.64 94.55
Core Structure Ethanimidamide + dichlorophenyl Imidazoline + dichlorophenyl Phenethylamine + catechol Ethanimidamide
Therapeutic Use Research chemical Antihypertensive Neurotransmitter None
Hazard Classification Not classified (limited data) OSHA hazardous No hazards reported Not classified

Key Research Findings

Structural-Activity Relationships (SAR) :

  • The dichlorophenyl group enhances lipophilicity and receptor binding in Clonidine , whereas its absence in ethanimidamide hydrochloride reduces pharmacological activity .
  • The imidazoline ring in Clonidine is critical for α₂-adrenergic agonism, a feature absent in the ethanimidamide analog .

Synthetic Utility :

  • 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride serves as a precursor for heterocyclic compounds, while Clonidine’s synthesis involves cyclization to form the imidazoline ring .

Biological Activity

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride, a member of the amide class of compounds, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Target Interactions : It has been shown to interact with various enzymes and receptors, leading to modulation of cellular processes. For instance, related compounds in the triazine family have demonstrated significant effects on cellular signaling pathways associated with tumor growth and inflammation.
  • Biochemical Pathways : The compound influences several biochemical pathways that are critical in cancer progression and microbial resistance. It is particularly noted for its ability to inhibit certain enzymes involved in cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound undergoes metabolism in vivo, which affects its bioavailability and efficacy:

  • Absorption and Distribution : The compound exhibits a moderate absorption profile when administered orally. Its distribution is influenced by its lipophilicity, allowing it to penetrate cellular membranes effectively.
  • Metabolism : Similar compounds have been observed to undergo hepatic metabolism, resulting in the formation of active metabolites that contribute to their biological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates significant antibacterial properties against Gram-positive bacteria.
Anti-inflammatoryInhibits pro-inflammatory cytokines and enzymes like COX-2.
Enzyme InhibitionSelectively inhibits specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antitumor Activity : A study conducted on multiple cancer cell lines demonstrated that this compound significantly inhibited cell proliferation through apoptosis induction. The IC50 values reported were comparable to established chemotherapeutic agents.
  • Antimicrobial Properties : Research indicated that the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections.
  • Anti-inflammatory Effects : In vivo studies revealed that treatment with this compound resulted in reduced levels of inflammatory markers in animal models of arthritis .

Q & A

Q. What established synthetic routes are available for 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride, and what reaction parameters critically influence yield?

  • Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, sodium cyanoborohydride can reduce imine intermediates derived from 2,6-dichlorobenzaldehyde and ethylenediamine derivatives under acidic conditions . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., methanol) enhance reaction efficiency.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Catalyst : Acidic catalysts (e.g., HCl) stabilize intermediates.
    Table 1 : Synthesis Optimization Parameters
ParameterOptimal RangeImpact on Yield
Reaction Temperature40–60°CPrevents decomposition
SolventMethanol/Water mixImproves solubility
Catalyst (HCl)1–2 MEnhances imine formation

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Detects impurities at levels <0.1% using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural assignments (e.g., aromatic protons at δ 7.2–7.8 ppm, imidamide protons at δ 3.1–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 239.5 for C₈H₉Cl₂N₂⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. To address this:

Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal events (e.g., sharp endothermic peaks at 323–325°C for the stable form) .

X-ray Diffraction (XRD) : Compare crystallographic data to distinguish polymorphs .

Standardized Recrystallization : Use consistent solvents (e.g., ethanol/water) to isolate the pure form .

Q. What strategies optimize the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the imidamide group .
  • Handling : Use anhydrous conditions for reactions; avoid prolonged exposure to light (UV degradation observed in aqueous solutions) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can contradictory bioactivity results in pharmacological studies be addressed?

  • Methodological Answer : Contradictions may stem from impurity profiles or assay conditions. Mitigation strategies include:
  • Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., dichlorophenyl byproducts) .
  • Receptor Binding Assays : Validate target specificity via competitive binding studies (e.g., α₂-adrenergic receptor assays with radiolabeled ligands) .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to exclude off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.